
4(1H)-Pyrimidinone, 2-amino-5-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-amino-5-nitroso- is a heterocyclic organic compound with the molecular formula C4H4N4O2. It is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound has an amino group at position 2 and a nitroso group at position 5, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-amino-5-nitroso- can be achieved through several methods. One common approach involves the nitration of 2-amino-4(1H)-pyrimidinone using nitric acid under controlled conditions to introduce the nitroso group at the 5-position . Another method includes the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 4(1H)-Pyrimidinone, 2-amino-5-nitroso-.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 2-amino-5-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 2-amino-5-nitro-4(1H)-pyrimidinone.
Reduction: 2,5-diamino-4(1H)-pyrimidinone.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2-amino-5-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5-nitroso- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA function. These interactions are mediated through the formation of reactive intermediates that can modify the structure and function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-5-nitroso-6-{[3-(3,4,5-trimethoxyphenoxy)propyl]amino}pyrimidin-4-ol
- N-(2-Amino-5-nitroso-6-oxo-1,6-dihydro-4-pyrimidinyl)-L-isoleucine
Uniqueness
4(1H)-Pyrimidinone, 2-amino-5-nitroso- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitroso groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H4N4O2 |
|---|---|
Peso molecular |
140.10 g/mol |
Nombre IUPAC |
2-amino-5-nitroso-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H4N4O2/c5-4-6-1-2(8-10)3(9)7-4/h1H,(H3,5,6,7,9) |
Clave InChI |
ADWMOUURJNZQCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=N1)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


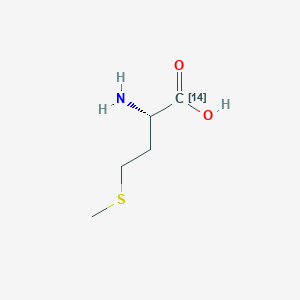
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
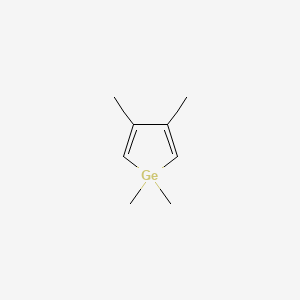

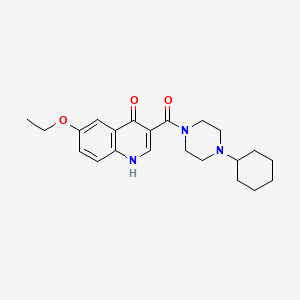


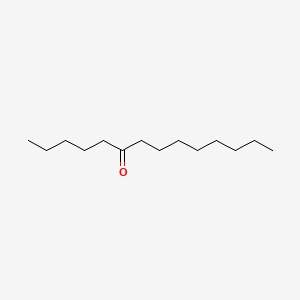

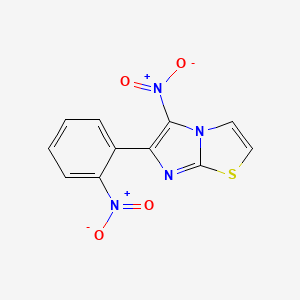
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)


![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)
